An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (DMN)
An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (DMN)
A Note on Nomenclature: The query "1,7-DMN" is likely a typographical error. This guide focuses on the well-researched and environmentally significant compound N-Nitrosodimethylamine, commonly abbreviated as DMN or NDMA. A brief comparison with 1,7-Dimethylnaphthalene is provided in the appendix to address any potential ambiguity.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Nitrosodimethylamine (DMN). It is designed to be a resource for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Physical Properties of N-Nitrosodimethylamine (DMN)
DMN is a volatile, yellow oily liquid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆N₂O | [1][2] |
| Molar Mass | 74.083 g·mol⁻¹ | [2] |
| Appearance | Yellow oil | [1][2] |
| Odor | Faint, characteristic | [1][2] |
| Density | 1.005 g/mL | [2] |
| Boiling Point | 153.1 °C; 307.5 °F; 426.2 K | [1][2] |
| Melting Point | < 25 °C | [3] |
| Solubility in Water | 290 mg/mL (at 20 °C) | [2] |
| log P (Octanol-Water Partition Coefficient) | -0.496 | [2] |
| Vapor Pressure | 700 Pa (at 20 °C) | [2] |
| Refractive Index (n_D) | 1.437 | [2] |
Chemical Properties of N-Nitrosodimethylamine (DMN)
DMN is a member of the N-nitrosamine class of compounds, characterized by the N-N=O functional group. Its chemical reactivity is central to its biological effects.
| Property | Description | Reference(s) |
| Chemical Structure | The C₂N₂O core of DMN is planar. The central nitrogen atom is bonded to two methyl groups and the nitroso group with bond angles of approximately 120°. The N-N and N-O bond distances are 1.32 Å and 1.26 Å, respectively. | [2] |
| Synthesis | In a laboratory setting, DMN can be synthesized by the reaction of nitrous acid (HONO) with dimethylamine ((CH₃)₂NH). | [2][4] |
| Metabolic Activation | DMN itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver, to form a reactive methyldiazonium ion. This ion is a potent alkylating agent that can methylate DNA and other macromolecules. | [2][5] |
| Degradation | DMN is susceptible to photolytic breakdown upon exposure to ultraviolet (UV) radiation in the 200 to 260 nm range, which cleaves the N-N bond. | [2] |
Experimental Protocols
Synthesis of N-Nitrosodimethylamine (DMN)
A common laboratory-scale synthesis of DMN involves the nitrosation of dimethylamine.[2][6]
Materials:
-
Dimethylamine
-
Sodium nitrite (NaNO₂)
-
An acid (e.g., hydrochloric acid or sulfuric acid)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Extraction funnel
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Prepare a solution of dimethylamine in water in a round-bottom flask and cool it in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled dimethylamine solution while stirring.
-
Acidify the mixture by the dropwise addition of acid from a dropping funnel, maintaining the temperature below 10 °C.
-
Allow the reaction to proceed for a specified time with continuous stirring in the ice bath.
-
Extract the DMN from the aqueous solution using dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain crude DMN.
-
Purify the DMN by distillation under reduced pressure.
Safety Precaution: DMN is a potent carcinogen and is highly toxic. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Determination of Physical Properties
Standard methods for determining the physical properties of liquids should be followed, with stringent safety protocols due to the hazardous nature of DMN.
-
Boiling Point Determination: The boiling point of DMN can be determined using a micro-boiling point apparatus or a Thiele tube method.[7] Given its toxicity, this should be performed in a fume hood, and the setup should be enclosed to prevent vapor escape.
-
Solubility Determination: The solubility of DMN in water can be determined by preparing a saturated solution, allowing it to equilibrate, and then quantifying the concentration of DMN in the aqueous phase using a suitable analytical method like GC-MS or HPLC.
Analysis of DMN in Water Samples
The analysis of DMN in environmental samples, such as water, is typically performed using chromatographic techniques coupled with mass spectrometry.[8][9][10][11][12][13]
Methodology: Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A known volume of the water sample (e.g., 500 mL) is passed through a solid-phase extraction cartridge (e.g., activated coconut charcoal) to adsorb the DMN.
-
Elution: The DMN is then eluted from the cartridge with a small volume of an organic solvent (e.g., acetone or dichloromethane).
-
Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) to increase the concentration of DMN.
-
Analysis: The concentrated sample is injected into a gas chromatograph for separation, and the DMN is detected and quantified using a mass spectrometer.
Biological Activity and Signaling Pathways
The carcinogenicity of DMN is a result of its metabolic activation and subsequent interaction with cellular macromolecules, leading to a cascade of downstream signaling events.
Metabolic Activation of DMN
The primary pathway for DMN's bioactivation occurs in the liver and is initiated by the cytochrome P450 enzyme, CYP2E1.[5][14]
Downstream Signaling Pathways of DMN-Induced Toxicity
The formation of DNA adducts by the methyldiazonium ion is a critical initiating event in DMN-induced toxicity and carcinogenicity. These adducts can lead to mutations if not repaired, and they can trigger a number of cellular stress responses.[5][15][16][17][18]
References
- 1. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 3. Table 4-2, Physical and Chemical Properties of N-Nitrosodimethylamine - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Nitrosodimethylamine - American Chemical Society [acs.org]
- 5. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. CN112639463A - Method for detecting N-nitrosodimethylamine impurity - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Syringic and ascorbic acids prevent NDMA-induced pulmonary fibrogenesis, inflammation, apoptosis, and oxidative stress through the regulation of PI3K-Akt/PKB-mTOR-PTEN signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study: One enzyme dictates cells’ response to a probable carcinogen | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. DNA adducts and liver DNA replication in rats during chronic exposure to N-nitrosodimethylamine (NDMA) and their relationships to the dose-dependence of NDMA hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
